

Application Notes and Protocols: Synthesis of (2-Phenylthiazol-4-yl)methanol from Thiobenzamide

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Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

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These application notes provide a detailed protocol for the two-step synthesis of **(2-Phenylthiazol-4-yl)methanol**, a valuable building block in medicinal chemistry, starting from thiobenzamide. The synthesis involves the well-established Hantzsch thiazole synthesis followed by a reduction of the resulting ester.

Introduction

Thiazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The 2-phenylthiazole scaffold, in particular, is a privileged structure found in numerous biologically active compounds.^{[1][2]} **(2-Phenylthiazol-4-yl)methanol** serves as a key intermediate for the synthesis of more complex molecules, enabling further structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.^{[1][3]} This protocol outlines a reliable and efficient method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis is performed in two main steps:

- Hantzsch Thiazole Synthesis: Reaction of thiobenzamide with ethyl bromopyruvate to form ethyl 2-phenylthiazole-4-carboxylate.
- Ester Reduction: Reduction of the ethyl ester to the corresponding primary alcohol, **(2-Phenylthiazol-4-yl)methanol**, using lithium aluminum hydride (LiAlH4).

Data Presentation

Table 1: Summary of Reactants and Products

Step	Reactant(s)	Product	Molar Mass (g/mol)
1	Thiobenzamide, Ethyl bromopyruvate	Ethyl 2-phenylthiazole-4-carboxylate	137.21, 195.03
2	Ethyl 2-phenylthiazole-4-carboxylate, LiAlH4	(2-Phenylthiazol-4-yl)methanol	233.29, 37.95

Table 2: Typical Reaction Parameters and Yields

Step	Reaction	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	Hantzsch Thiazole Synthesis	Ethanol	Reflux	3	80-90
2	Ester Reduction	Tetrahydrofuran (THF), Anhydrous	0 to RT	2-4	85-95

Table 3: Spectroscopic Data for **(2-Phenylthiazol-4-yl)methanol**

Type	Data
¹ H NMR	δ (ppm): 7.95-7.92 (m, 2H, Ar-H), 7.45-7.42 (m, 3H, Ar-H), 7.21 (s, 1H, Thiazole-H), 4.75 (d, 2H, CH ₂), 3.50 (t, 1H, OH)
¹³ C NMR	δ (ppm): 168.5, 153.2, 133.8, 130.5, 129.1, 126.5, 115.8, 60.2
IR (KBr)	ν (cm ⁻¹): 3300-3400 (O-H stretch), 3060 (Ar C-H stretch), 1600 (C=N stretch), 1480, 1440 (Ar C=C stretch), 1050 (C-O stretch)
MS (ESI)	m/z: 192.1 [M+H] ⁺

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

This procedure is based on the classical Hantzsch thiazole synthesis.

Materials:

- Thiobenzamide
- Ethyl bromopyruvate
- Ethanol (absolute)
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve thiobenzamide (1.37 g, 10 mmol) in absolute ethanol (100 mL).
- To this solution, add ethyl bromopyruvate (1.95 g, 10 mmol).
- Heat the reaction mixture to reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator.
- To the residue, add a saturated aqueous sodium bicarbonate solution (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from ethanol to yield ethyl 2-phenylthiazole-4-carboxylate as a solid.

Step 2: Synthesis of (2-Phenylthiazol-4-yl)methanol

This procedure involves the reduction of the ester using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Materials:

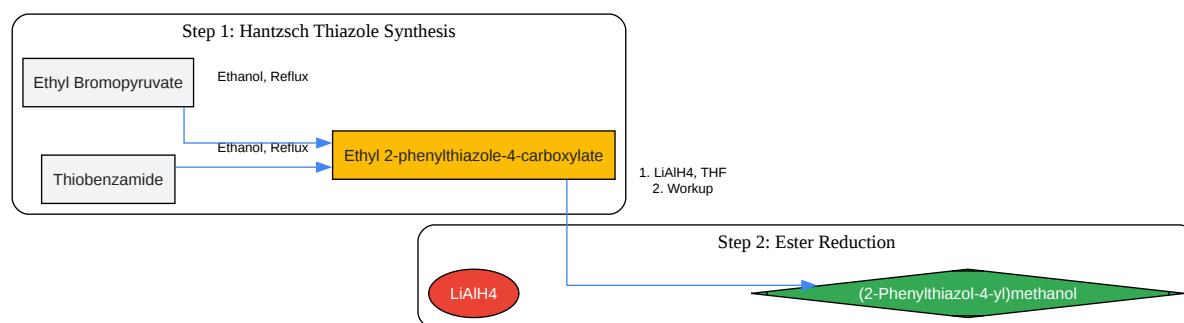
- Ethyl 2-phenylthiazole-4-carboxylate
- Lithium aluminum hydride (LiAlH4)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
- Magnetic stirrer
- Ice bath

Procedure:

- Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- Under a nitrogen atmosphere, suspend lithium aluminum hydride (0.38 g, 10 mmol) in anhydrous THF (100 mL) and cool the suspension to 0 °C using an ice bath.
- Dissolve ethyl 2-phenylthiazole-4-carboxylate (2.33 g, 10 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
- Add the solution of the ester dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

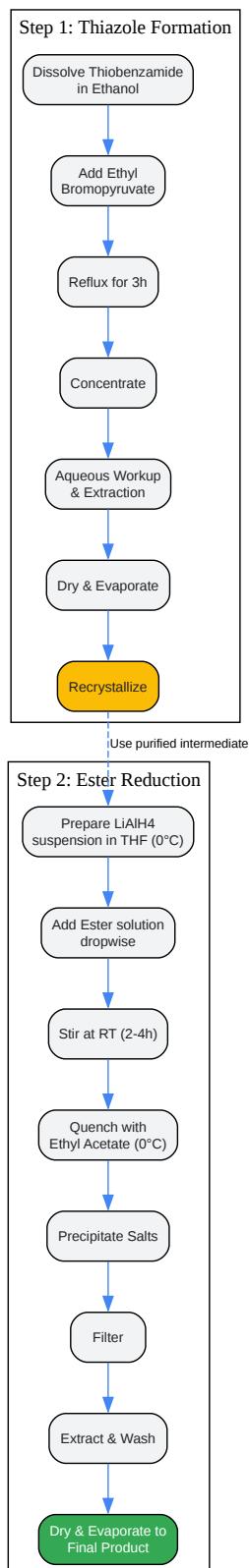
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate (10 mL).
- Slowly add water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water (3 mL) to precipitate the aluminum salts.
- Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
- Combine the filtrate and washings and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(2-Phenylthiazol-4-yl)methanol** as a solid. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations



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Caption: Reaction scheme for the synthesis of **(2-Phenylthiazol-4-yl)methanol**.

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Caption: Experimental workflow for the two-step synthesis.

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